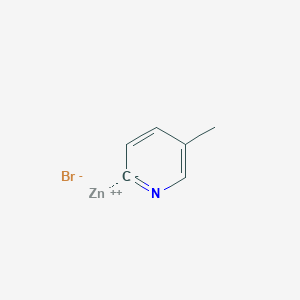

5-Methyl-pyridinyl ZINC bromide

Description

5-Methyl-pyridinyl zinc bromide is an organozinc compound featuring a pyridinyl ring substituted with a methyl group at the 5-position, coordinated to a zinc bromide moiety. Such aryl zinc bromides are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling) for constructing carbon-carbon bonds in pharmaceuticals and materials science .

Properties

Molecular Formula |

C6H6BrNZn |

|---|---|

Molecular Weight |

237.4 g/mol |

IUPAC Name |

zinc;5-methyl-2H-pyridin-2-ide;bromide |

InChI |

InChI=1S/C6H6N.BrH.Zn/c1-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

VHXPMXQCMIGWIS-UHFFFAOYSA-M |

SMILES |

CC1=CN=[C-]C=C1.[Zn+2].[Br-] |

Canonical SMILES |

CC1=CN=[C-]C=C1.[Zn+2].[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

5-Methyl-pyridinyl zinc bromide is primarily utilized in organic synthesis for forming carbon-carbon bonds through cross-coupling reactions . It is particularly effective in palladium-catalyzed processes, enabling the construction of complex organic molecules and heterocycles.

- Cross-Coupling Reactions : These reactions are essential for synthesizing various compounds, including pharmaceuticals and agrochemicals. The compound reacts with electrophiles such as haloarenes to form new carbon-carbon bonds.

- Case Study : In a study involving the coupling of this compound with 5-bromo-2-furaldehyde, significant yields of 5-heteroaryl- and 5-aryl-2-furaldehydes were reported, demonstrating its utility in synthesizing complex molecules .

Biological Applications

While specific biological applications are not extensively documented, organozinc compounds like this compound are being explored for their potential in drug discovery. Their ability to form diverse molecular structures makes them candidates for developing bioactive compounds.

- Anticancer Activity : Research indicates that certain organozinc derivatives can inhibit tumor growth by interfering with cellular signaling pathways. This suggests that this compound may have potential therapeutic applications .

Industrial Applications

In the industrial sector, this compound is valuable for synthesizing fine chemicals and pharmaceuticals. Its role in cross-coupling reactions makes it a crucial reagent for producing various organic compounds.

- Agrochemical Uses : The compound is also investigated for developing agrochemicals that enhance crop yields or provide pest resistance .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

- Synthetic Methods : and describe divergent catalytic systems (Co vs. Pd), which may affect yields and regioselectivity. The choice of catalyst depends on substrate compatibility .

Preparation Methods

Nickel-Catalyzed Cross-Coupling with Methyl Zinc Reagents

An alternative approach, detailed in a 2023 patent, employs nickel catalysis to facilitate the substitution of bromine atoms on pyridine rings with methyl groups via methyl zinc intermediates. While primarily designed for synthesizing substituted pyridines, this method indirectly informs strategies for introducing zinc into aromatic systems.

Procedure :

- Directing Group Installation : 2-Amino-3,5-dibromo-4-methylpyridine is treated with 1,1-dimethoxy-N,N-dimethylmethanamine to form (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide, which acts as a directing group.

- Nickel-Catalyzed Methylation : The intermediate reacts with methyl zinc bromide in the presence of (bis(diphenylphosphino)propane)nickel chloride at 60–80°C. The nickel catalyst mediates transmetallation, replacing the bromine at the 3-position with a methyl group.

- Hydrolysis : The directing group is removed via acid hydrolysis, yielding 5-methyl-3-bromo-4-methylpyridin-2-amine. Subsequent zinc insertion at the remaining bromine site produces the target compound.

Critical Parameters :

- Catalyst Loading : 2–5 mol% nickel catalyst ensures efficient turnover without side reactions.

- Temperature Control : Elevated temperatures (≥60°C) accelerate transmetallation but risk decomposition of organozinc species.

Applications :

This method excels in substrates requiring regioselective functionalization, though its multi-step nature limits scalability compared to direct insertion.

Reaction Optimization and Comparative Analysis

Solvent and Temperature Effects

A comparative study of solvent systems reveals THF’s superiority in stabilizing reactive zinc intermediates, whereas ethereal solvents like diethyl ether lead to incomplete conversions. Optimal temperatures range from 65°C (refluxing THF) to ambient conditions for highly activated zinc.

Catalytic vs. Non-Catalytic Pathways

| Parameter | Direct Insertion | Nickel-Catalyzed Method |

|---|---|---|

| Yield | 80–85% | Not reported |

| Reaction Time | 12–24 hours | 6–8 hours (per step) |

| Functional Group Tolerance | High | Moderate (sensitive to directing groups) |

Applications in Organic Synthesis

Cross-Coupling Reactions

5-Methyl-pyridinyl ZINC bromide serves as a versatile nucleophile in palladium-catalyzed couplings. For example, reaction with 2-bromo-5-iodothiophene in the presence of Pd(PPh₃)₄ yields unsymmetrical bipyridines in 85% isolated yield. Such products are pivotal in ligand design for catalytic systems.

Synthesis of Heterocyclic Frameworks

The compound’s reactivity enables the construction of triazolo-pyridines and thiazole derivatives, as demonstrated in patented routes to antiviral agents. These applications underscore its utility in medicinal chemistry.

Q & A

Basic: What are the recommended methodologies for synthesizing 5-methyl-pyridinyl zinc bromide, and how do reaction conditions influence yield?

Synthesis typically involves coordinating ZnBr₂ with a 5-methyl-pyridinyl ligand. A two-step approach is advised:

Preparation of ZnBr₂ : React zinc metal with bromine (exothermic; stoichiometric control required) or treat ZnO with hydrobromic acid .

Ligand Coordination : Introduce 5-methyl-pyridine under anhydrous conditions. Solvent choice (e.g., THF or diethyl ether) and temperature (25–60°C) significantly affect coordination efficiency. Excess ligand (1.5–2.0 eq) improves yield, while moisture degrades ZnBr₂ .

Purification : Use vacuum sublimation or recrystallization from ethanol to isolate the complex .

Basic: What analytical techniques are critical for characterizing structural and thermal stability?

Key methods include:

Advanced: How can researchers evaluate the electrochemical performance of this compound in next-gen battery systems?

ZnBr₂ derivatives are studied for zinc-bromine batteries. Methodological steps:

- Electrolyte Preparation : Dissolve 5-methyl-pyridinyl ZnBr₂ in acetonitrile or ionic liquids to enhance conductivity .

- Cyclic Voltammetry : Measure redox peaks (Zn²⁺/Zn at −0.76 V vs SHE; Br⁻/Br₂ at +1.07 V) .

- Charge-Discharge Cycling : Test capacity retention under varying current densities. Note: Methyl-pyridinyl ligands may reduce Zn dendrite formation but lower ionic mobility .

Advanced: What are the challenges in managing environmental risks during large-scale applications?

- Toxicity : ZnBr₂ is acutely toxic to aquatic life (LC₅₀ < 10 mg/L). Use polymer sorbents (e.g., AquaSorbe 2212) for wastewater solidification (1:6–1:15 sorbent:waste ratio) .

- Radioactive Waste : In nuclear settings, avoid free water in solidified forms. Test compressive resilience (>50 psi) and leaching behavior .

- Corrosion : Hygroscopic ZnBr₂ requires inert storage (argon atmosphere) .

Advanced: How can contradictions in solubility data (aqueous vs. organic solvents) be resolved?

Solubility varies with ligand coordination:

- Aqueous Systems : Uncoordinated ZnBr₂ dissolves readily (447 g/100 mL at 20°C), but ligand coordination reduces hydrophilicity .

- Organic Media : Diethyl ether enhances solubility via etherate formation (e.g., ZnBr₂·2(C₂H₅)₂O). Pre-dry solvents to <10 ppm H₂O .

Recommendation : Use density measurements (e.g., pycnometry) to quantify solubility limits in mixed solvents .

Advanced: What strategies improve radiation stability in shielding applications?

- Composite Design : Blend with ZnSe (transparent to IR, insoluble in H₂O) for dual radiation/thermal resistance .

- Ligand Modification : Introduce electron-donating groups (e.g., -OCH₃) to stabilize Zn-Br bonds under γ-irradiation .

Basic: What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse with 10% sodium bicarbonate; for ingestion, administer activated charcoal .

- Storage : Keep in sealed containers with desiccants (e.g., silica gel) .

Advanced: How does the methyl-pyridinyl ligand influence coordination chemistry compared to other ligands?

- Lewis Acidity : The electron-withdrawing Br in pyridine lowers Zn²⁺’s Lewis acidity, reducing catalytic activity in Friedel-Crafts reactions vs. ZnCl₂ .

- Stability : Methyl groups enhance steric protection, reducing hydrolysis. Compare with ZnBr₂·2THF, which decomposes faster in humid air .

- Spectroscopic Signatures : Methyl protons show upfield shifts (δ 2.3–2.5 ppm) in NMR, distinguishing from unsubstituted pyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.